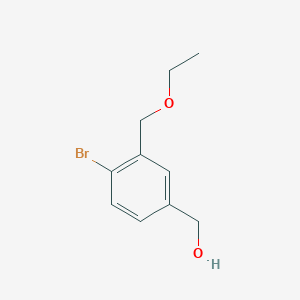
1-(3-Chlorobenzyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorobenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of a 3-chlorobenzyl group attached to the azetidine ring imparts unique chemical and physical properties to this compound. Azetidines are known for their significant ring strain, which makes them highly reactive and useful in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1-(3-Chlorobenzyl)azetidine typically involves the reaction of 3-chlorobenzylamine with azetidinone or its derivatives. One common method includes the following steps:
Protection of the amine group: The amine group of 3-chlorobenzylamine is protected using a suitable protecting group.
Formation of the azetidine ring: The protected amine is then reacted with a suitable azetidinone derivative under basic conditions to form the azetidine ring.
Deprotection: The protecting group is removed to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(3-Chlorobenzyl)azetidine undergoes various types of chemical reactions due to the presence of the azetidine ring and the 3-chlorobenzyl group. Some common reactions include:
Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The 3-chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Ring-opening reactions: Due to the ring strain, the azetidine ring can undergo ring-opening reactions under suitable conditions, forming linear or branched products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Chlorobenzyl)azetidine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(3-Chlorobenzyl)azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring’s ring strain and the presence of the 3-chlorobenzyl group contribute to its reactivity and ability to interact with biological molecules. The compound may inhibit or activate specific enzymes, receptors, or other proteins, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
1-(3-Chlorobenzyl)azetidine can be compared with other azetidine derivatives and similar compounds, such as:
Azetidine-2-carboxylic acid: A naturally occurring azetidine derivative with different biological activities.
3-Chlorobenzylamine: The precursor to this compound, which has its own set of chemical and biological properties.
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and different reactivity compared to azetidines.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the azetidine ring with the 3-chlorobenzyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H12ClN |
|---|---|
Poids moléculaire |
181.66 g/mol |
Nom IUPAC |
1-[(3-chlorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H12ClN/c11-10-4-1-3-9(7-10)8-12-5-2-6-12/h1,3-4,7H,2,5-6,8H2 |
Clé InChI |
UFAPCXWPYSYHJY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)CC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,2,4]Triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13689121.png)


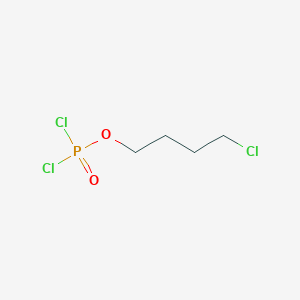
![3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13689141.png)
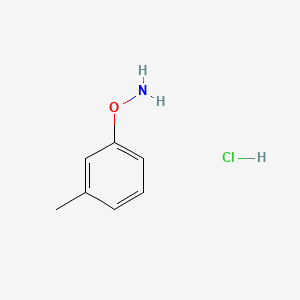


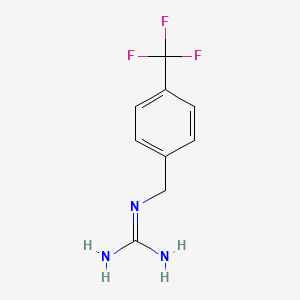
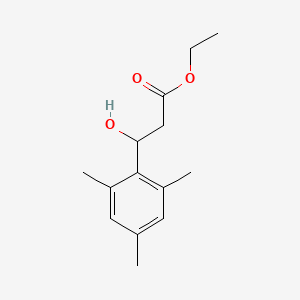
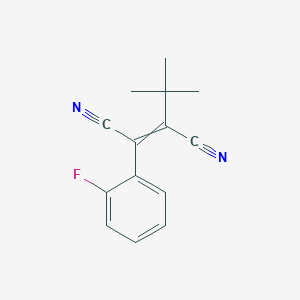
![Potassium [4-(Benzyloxy)butyl]trifluoroborate](/img/structure/B13689190.png)
![Methyl (R)-3-[Benzyl(methyl)amino]-2-hydroxypropanoate](/img/structure/B13689194.png)
